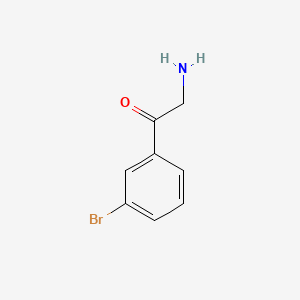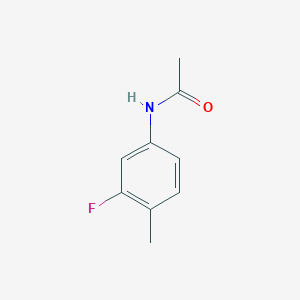![molecular formula C28H42O7 B1614832 Methyl4-(3-ethoxycarbonyloxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate CAS No. 21059-42-7](/img/structure/B1614832.png)
Methyl4-(3-ethoxycarbonyloxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl4-(3-ethoxycarbonyloxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound with a unique structure. It belongs to the class of compounds known as esters, which are commonly used in various chemical and industrial applications. This compound is characterized by its intricate molecular structure, which includes multiple rings and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-(3-ethoxycarbonyloxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate typically involves several steps:
Formation of the Core Structure: The core structure of the compound is synthesized through a series of cyclization reactions, which involve the formation of multiple rings.
Functional Group Addition: Various functional groups, such as ethoxycarbonyl and methyl groups, are added to the core structure through esterification and other reactions.
Final Assembly: The final compound is assembled by linking the core structure with the pentanoate group through esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: The compound is synthesized in batches, with each step carefully controlled to ensure high purity and yield.
Continuous Processing: For large-scale production, continuous processing methods may be used, where the reactants are continuously fed into a reactor, and the product is continuously removed.
化学反应分析
Types of Reactions
Methyl4-(3-ethoxycarbonyloxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Various substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学研究应用
Methyl4-(3-ethoxycarbonyloxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl4-(3-ethoxycarbonyloxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting various biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
- Methyl4-(3-ethoxycarbonyloxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoate
- Methyl4-(3-ethoxycarbonyloxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)hexanoate
Uniqueness
Methyl4-(3-ethoxycarbonyloxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is unique due to its specific molecular structure, which includes a pentanoate group. This structural feature may confer unique chemical and biological properties, distinguishing it from similar compounds.
属性
CAS 编号 |
21059-42-7 |
|---|---|
分子式 |
C28H42O7 |
分子量 |
490.6 g/mol |
IUPAC 名称 |
methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C28H42O7/c1-6-34-26(32)35-18-11-12-27(3)17(13-18)14-22(29)25-20-9-8-19(16(2)7-10-24(31)33-5)28(20,4)23(30)15-21(25)27/h16-21,25H,6-15H2,1-5H3 |
InChI 键 |
ZVEMQMLASDHXDY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OC1CCC2(C(C1)CC(=O)C3C2CC(=O)C4(C3CCC4C(C)CCC(=O)OC)C)C |
规范 SMILES |
CCOC(=O)OC1CCC2(C(C1)CC(=O)C3C2CC(=O)C4(C3CCC4C(C)CCC(=O)OC)C)C |
Key on ui other cas no. |
21059-42-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


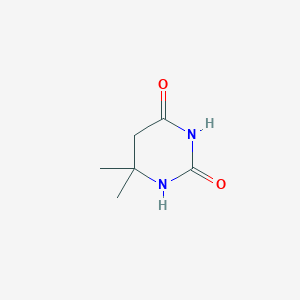
![1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane](/img/structure/B1614751.png)

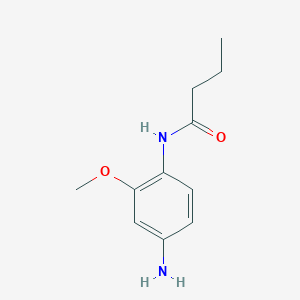
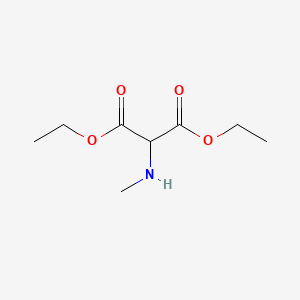
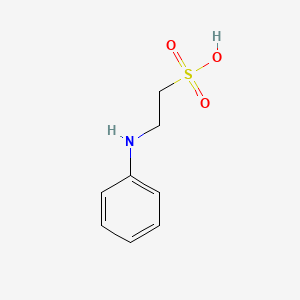
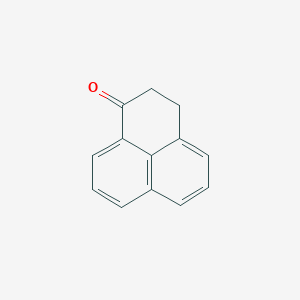
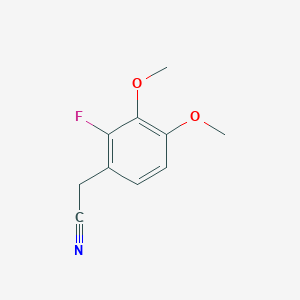
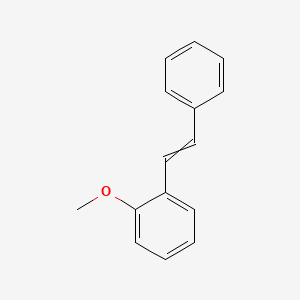
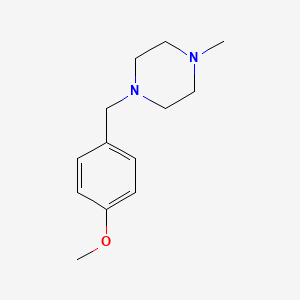
![Benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B1614764.png)
